molecular formula C6H12FNO B6151475 3-(2-fluoroethoxy)pyrrolidine CAS No. 1220172-58-6

3-(2-fluoroethoxy)pyrrolidine

Cat. No.: B6151475
CAS No.: 1220172-58-6
M. Wt: 133.16 g/mol
InChI Key: JMKXTRKMPOAPAF-UHFFFAOYSA-N
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Description

3-(2-fluoroethoxy)pyrrolidine is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.17 g/mol It is characterized by a pyrrolidine ring substituted with a 2-fluoroethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-fluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the fluoroethoxy group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoroethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-fluoroethoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the fluoroethoxy group.

    2-fluoroethanol: A simpler molecule that contains the fluoroethoxy group but lacks the pyrrolidine ring.

    N-methylpyrrolidine: A derivative with a methyl group instead of the fluoroethoxy group.

Uniqueness

3-(2-fluoroethoxy)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the fluoroethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1220172-58-6

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

3-(2-fluoroethoxy)pyrrolidine

InChI

InChI=1S/C6H12FNO/c7-2-4-9-6-1-3-8-5-6/h6,8H,1-5H2

InChI Key

JMKXTRKMPOAPAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCF

Purity

95

Origin of Product

United States

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